molecular formula C16H28O4 B14724087 Ethyl 2-acetyl-3-oxododecanoate CAS No. 13195-93-2

Ethyl 2-acetyl-3-oxododecanoate

Cat. No.: B14724087
CAS No.: 13195-93-2
M. Wt: 284.39 g/mol
InChI Key: WVACKBVNXRKGSI-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-oxododecanoate is an organic compound with the molecular formula C14H24O4. It is a derivative of dodecanoic acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-3-oxododecanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-oxododecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-acetyl-3-oxododecanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-oxododecanoate involves its interaction with specific molecular targets. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Ethyl 2-acetyl-3-oxododecanoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: Both compounds contain an acetyl group, but ethyl acetoacetate lacks the long alkyl chain present in this compound.

    Dodecanoic acid: This compound shares the same alkyl chain but lacks the acetyl and oxo functional groups.

    Ethyl 3-oxobutanoate: Similar in structure but with a shorter alkyl chain.

The uniqueness of this compound lies in its combination of a long alkyl chain with both acetyl and oxo functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

13195-93-2

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

ethyl 2-acetyl-3-oxododecanoate

InChI

InChI=1S/C16H28O4/c1-4-6-7-8-9-10-11-12-14(18)15(13(3)17)16(19)20-5-2/h15H,4-12H2,1-3H3

InChI Key

WVACKBVNXRKGSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C(C(=O)C)C(=O)OCC

Origin of Product

United States

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